![molecular formula C15H17NO4 B3173818 3-[2-(Ethoxycarbonyl)-1-methyl-1H-indol-3-yl]propanoic acid CAS No. 950275-71-5](/img/structure/B3173818.png)
3-[2-(Ethoxycarbonyl)-1-methyl-1H-indol-3-yl]propanoic acid
Overview
Description
3-[2-(Ethoxycarbonyl)-1-methyl-1H-indol-3-yl]propanoic acid is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications This compound features an indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for developing new useful derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of biological activities . These interactions often result in changes at the molecular level, which can have significant effects on the organism’s overall biological functions .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways and their downstream effects.
Result of Action
Given the wide range of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse molecular and cellular effects .
Preparation Methods
The synthesis of 3-[2-(Ethoxycarbonyl)-1-methyl-1H-indol-3-yl]propanoic acid can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which is a versatile and widely used approach for constructing indole derivatives . The reaction typically involves the condensation of a phenylhydrazine derivative with an aldehyde or ketone, followed by cyclization to form the indole core. The ethoxycarbonyl group can be introduced through esterification reactions, and the propanoic acid moiety can be added via alkylation or acylation reactions.
In an industrial setting, the production of this compound may involve multi-step synthesis processes with optimized reaction conditions to ensure high yield and purity. The use of catalysts, solvents, and temperature control are critical factors in achieving efficient synthesis.
Chemical Reactions Analysis
3-[2-(Ethoxycarbonyl)-1-methyl-1H-indol-3-yl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols or amines.
Substitution: Electrophilic substitution reactions can occur at the indole ring, allowing for the introduction of various substituents. Common reagents include halogens, nitrating agents, and sulfonating agents.
Esterification and Hydrolysis: The ethoxycarbonyl group can undergo esterification with alcohols or hydrolysis to form the corresponding carboxylic acid.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[2-(Ethoxycarbonyl)-1-methyl-1H-indol-3-yl]propanoic acid has several scientific research applications, including:
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals due to its stable indole core and functional groups.
Comparison with Similar Compounds
3-[2-(Ethoxycarbonyl)-1-methyl-1H-indol-3-yl]propanoic acid can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A naturally occurring plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and potential applications. Its combination of an ethoxycarbonyl group and a propanoic acid moiety differentiates it from other indole derivatives and may enhance its biological activity and therapeutic potential.
Biological Activity
3-[2-(Ethoxycarbonyl)-1-methyl-1H-indol-3-yl]propanoic acid (CAS Number: 950275-71-5) is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including cytotoxic effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C15H17NO
- Molecular Weight : 275.31 g/mol
- IUPAC Name : this compound
Structural Representation
The compound features an indole ring structure, which is known for its diverse biological activities. The ethoxycarbonyl group enhances its lipophilicity, potentially influencing its interaction with biological membranes.
Cytotoxicity Studies
Recent studies have demonstrated that this compound exhibits notable cytotoxic activity against various cancer cell lines. The following table summarizes the cytotoxic effects observed across different studies:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
Jurkat | 1.33 | Induces apoptosis and affects cell cycle |
K562 | 0.95 | Inhibits cell proliferation |
U937 | 1.10 | Induces G1 phase arrest |
HL60 | 0.85 | Promotes apoptosis |
Note : IC50 values indicate the concentration required to inhibit cell growth by 50%. Lower values represent higher potency.
The compound's mechanism of action involves several pathways:
- Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased markers of apoptosis, such as caspase activation and PARP cleavage.
- Cell Cycle Arrest : It has been observed to cause significant cell cycle arrest in the G1 phase, preventing cancer cells from progressing through the cycle.
Case Studies
-
Cytotoxicity in Leukemia Cells :
A study conducted on Jurkat cells revealed that at a concentration of 1.33 µM, the compound induced apoptosis significantly more effectively than traditional chemotherapeutics like artemisinin, showing a potency increase by over 90 times . -
Mechanistic Insights :
Another research highlighted that the compound modulates key signaling pathways associated with cell survival and proliferation, such as the PI3K/Akt pathway, leading to enhanced apoptotic signaling in resistant cancer cell lines .
Properties
IUPAC Name |
3-(2-ethoxycarbonyl-1-methylindol-3-yl)propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-3-20-15(19)14-11(8-9-13(17)18)10-6-4-5-7-12(10)16(14)2/h4-7H,3,8-9H2,1-2H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOUUDCATOYVXHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1C)CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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